molecular formula C10H21NO B2730372 (2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-amine CAS No. 2248212-92-0

(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-amine

Cat. No. B2730372
CAS RN: 2248212-92-0
M. Wt: 171.284
InChI Key: CIBHROXEGPZWLK-VEDVMXKPSA-N
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Description

(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-amine, commonly known as DMOP, is a chiral amine that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. DMOP is a small molecule that exhibits unique chemical properties, making it an attractive candidate for designing new drugs.

Mechanism of Action

The mechanism of action of DMOP is not well understood, but it is believed to act as a modulator of various receptors, including adrenergic, dopaminergic, and serotoninergic receptors. DMOP can also act as a substrate for monoamine oxidase, an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
DMOP has been shown to exhibit various biochemical and physiological effects, including an increase in the release of dopamine and norepinephrine in the brain. DMOP has also been shown to have anxiolytic and antidepressant properties, making it a potential candidate for developing drugs to treat anxiety and depression.

Advantages and Limitations for Lab Experiments

DMOP has several advantages as a chiral building block, including its easy synthesis and the ability to obtain enantiomerically pure compounds using chiral chromatography. However, DMOP has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

DMOP has the potential to be used in various future directions, including the development of new drugs targeting adrenergic, dopaminergic, and serotoninergic receptors. DMOP can also be used as a chiral building block for designing new compounds with improved pharmacokinetic and pharmacodynamic properties. Further research is needed to fully understand the mechanism of action of DMOP and its potential applications in drug discovery.

Synthesis Methods

DMOP can be synthesized through a multi-step process that involves the reaction of 2,2-dimethyloxan-4-ol with propanal in the presence of a catalyst to produce the corresponding imine. The imine can then be reduced to the amine using a reducing agent such as sodium borohydride. The resulting product is a racemic mixture of (2S, 2R)-DMOP, which can be separated using chiral chromatography to obtain the desired enantiomer.

Scientific Research Applications

DMOP has shown promising results in various scientific research applications, particularly in the field of drug discovery. DMOP can act as a chiral building block for designing new drugs, as it can be used to create compounds with improved pharmacokinetic and pharmacodynamic properties. DMOP can also act as a ligand for various receptors, including adrenergic, dopaminergic, and serotoninergic receptors, making it an attractive candidate for developing drugs targeting these receptors.

properties

IUPAC Name

(2S)-2-(2,2-dimethyloxan-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8(7-11)9-4-5-12-10(2,3)6-9/h8-9H,4-7,11H2,1-3H3/t8-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBHROXEGPZWLK-VEDVMXKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCOC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CCOC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2,2-Dimethyloxan-4-yl)propan-1-amine

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